molecular formula C22H31N3O5Si B1466053 N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine CAS No. 51549-36-1

N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine

Cat. No.: B1466053
CAS No.: 51549-36-1
M. Wt: 445.6 g/mol
InChI Key: CCPOWNJNXQQIFV-IRQCGSAXSA-N
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Biochemical Analysis

Biochemical Properties

N4-Benzoyl-5-O-tert-butyldimethylsilyl-2-deoxycytidine plays a crucial role in biochemical reactions, particularly in the inhibition of DNA synthesis. It interacts with various enzymes and proteins involved in DNA replication and repair. One of the primary enzymes it interacts with is DNA polymerase, where it acts as a chain terminator, preventing the elongation of the DNA strand. Additionally, it has been shown to interact with thymidine kinase, an enzyme involved in the phosphorylation of nucleosides, which is essential for their incorporation into DNA. These interactions highlight the compound’s potential as an antiviral and anticancer agent .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting DNA synthesis and triggering DNA damage response pathways. This compound also influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to affect gene expression by inhibiting the transcription of genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its incorporation into the DNA strand during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of DNA synthesis leads to the accumulation of DNA damage and activation of DNA damage response pathways. Additionally, this compound can inhibit the activity of DNA polymerase and thymidine kinase, further disrupting DNA replication and repair processes. These molecular interactions contribute to its antiviral and anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its efficacy can decrease over extended periods due to degradation. In in vitro studies, the compound has shown sustained activity over several hours, leading to significant inhibition of DNA synthesis and induction of apoptosis in cancer cells. Long-term effects observed in in vivo studies include reduced tumor growth and increased survival rates in animal models treated with this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as bone marrow suppression and gastrointestinal toxicity have been observed. These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Careful dosage optimization is therefore essential to maximize the efficacy and minimize the toxicity of this compound in clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nucleoside metabolism. The compound is phosphorylated by thymidine kinase to form its active triphosphate form, which can be incorporated into DNA. This phosphorylation step is crucial for its antiviral and anticancer activity. Additionally, this compound can affect metabolic flux by altering the levels of nucleotides and other metabolites involved in DNA synthesis and repair .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its effects on DNA synthesis and repair. Once inside the cell, this compound is distributed throughout the cytoplasm and nucleus, where it can be incorporated into DNA. The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with binding proteins and other biomolecules .

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and repair. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport into the nucleus. Once inside the nucleus, this compound can interact with DNA polymerase and other enzymes involved in DNA replication and repair, leading to the inhibition of these processes and the induction of DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine typically involves the protection of the hydroxyl and amino groups of 2-deoxycytidine. The TBDMS group is introduced to the 5-O position using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole . The N4 position is then benzoylated using benzoyl chloride in the presence of a base like pyridine .

Industrial Production Methods

While specific industrial production methods for 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-O-TBDMS-N4-Benzoyl-2-deoxycytidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-O-TBDMS-N4-Benzoyl-2-deoxycytidine is unique due to the presence of both the TBDMS and benzoyl groups, which provide distinct steric and electronic properties. These modifications can enhance the stability and reactivity of the nucleoside, making it valuable for specific research applications .

Properties

CAS No.

51549-36-1

Molecular Formula

C22H31N3O5Si

Molecular Weight

445.6 g/mol

IUPAC Name

N-[1-[(2R,4R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C22H31N3O5Si/c1-22(2,3)31(4,5)29-14-17-16(26)13-19(30-17)25-12-11-18(24-21(25)28)23-20(27)15-9-7-6-8-10-15/h6-12,16-17,19,26H,13-14H2,1-5H3,(H,23,24,27,28)/t16-,17?,19-/m1/s1

InChI Key

CCPOWNJNXQQIFV-IRQCGSAXSA-N

SMILES

CC(C)(C)OCC1C(CC(O1)(N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)[SiH](C)C)O

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1[C@@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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